molecular formula C19H29N3O B14788148 2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide

2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide

Cat. No.: B14788148
M. Wt: 315.5 g/mol
InChI Key: UMGDQPUHAYHDGC-UHFFFAOYSA-N
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Description

2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a benzyl group, and a cyclohexyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclohexylamine derivative, followed by the introduction of the benzyl and cyclopropyl groups through various chemical reactions. Common reagents used in these reactions include benzyl chloride, cyclopropylamine, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-((2S)-2-(benzylamino)cyclohexyl)propanamide: Similar structure but lacks the cyclopropyl group.

    2-Amino-N-((2S)-2-(cyclopropylamino)cyclohexyl)propanamide: Similar structure but lacks the benzyl group.

Uniqueness

2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide is unique due to the presence of both benzyl and cyclopropyl groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

2-amino-N-[2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide

InChI

InChI=1S/C19H29N3O/c1-14(20)19(23)21-17-9-5-6-10-18(17)22(16-11-12-16)13-15-7-3-2-4-8-15/h2-4,7-8,14,16-18H,5-6,9-13,20H2,1H3,(H,21,23)

InChI Key

UMGDQPUHAYHDGC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCCC1N(CC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

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